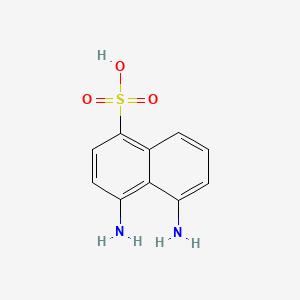

4,5-diaminonaphthalene-1-sulfonic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-diaminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDDWUQCDKOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365464 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-18-1 | |

| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Mechanistic Insights for 4,5-Diaminonaphthalene-1-Sulfonic Acid Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4,5-Diaminonaphthalene-1-sulfonic acid (CAS 6362-18-1)[1] is a highly versatile polycyclic aromatic intermediate. Characterized by its peri-diamine configuration and a water-solubilizing sulfonic acid moiety, this scaffold is a critical building block in the synthesis of advanced functional materials, including highly stable squarylium dyes, perimidine-based sensors, and complex azo dye intermediates[2]. This whitepaper delineates the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols required to synthesize the core scaffold and its primary derivatives.

Mechanistic Rationale of the Core Scaffold

The synthesis of 4,5-diaminonaphthalene-1-sulfonic acid fundamentally relies on the precise regiocontrol of electrophilic aromatic substitution on a naphthalene ring.

The upstream precursor is 1-naphthylamine-5-sulfonic acid (commonly known as Laurent's acid)[3]. Because the amino group at the 1-position is strongly electron-donating, it directs subsequent electrophilic attacks to the ortho (2-) and para (4-) positions. By conducting nitration in concentrated sulfuric acid at low temperatures, the para-directing effect dominates, yielding 4-nitro-1-naphthylamine-5-sulfonic acid[4].

Subsequent reduction of this nitro intermediate—typically via a Béchamp reduction using iron powder and catalytic acid—furnishes the target peri-diamine. Depending on IUPAC numbering conventions, this molecule is interchangeably referred to as 1,4-diaminonaphthalene-5-sulfonic acid or 4,5-diaminonaphthalene-1-sulfonic acid[1][5].

Synthesis pathway of 4,5-diaminonaphthalene-1-sulfonic acid from naphthalene.

Divergent Synthesis of Key Derivatives

The peri-diamine structure of 4,5-diaminonaphthalene-1-sulfonic acid makes it an ideal nucleophilic anchor for synthesizing several high-value derivatives:

-

Perimidine Derivatives: The spatial proximity of the two amino groups allows for facile double condensation with aldehydes, ketones, or carboxylic acids, forming a rigid six-membered perimidine ring. These derivatives are widely utilized in cation sensing and fluorescent probing[2].

-

Perimidine-type Squarylium Dyes: Condensation of the diamine with squaric acid yields functionalized squarylium dyes. Unlike standard cyanine dyes, these perimidine-squaraine systems exhibit exceptional light resistance and strong near-infrared (NIR) absorption, making them invaluable for optical recording media and bio-imaging.

-

4,5-Dihydroxynaphthalene-1-sulfonic Acid: Through exhaustive diazotization followed by thermal hydrolysis, the diamine is converted into a diol. This derivative is a crucial coupling component for synthesizing complex azo dyes[2].

Divergent synthesis pathways for key 4,5-diaminonaphthalene-1-sulfonic acid derivatives.

Quantitative Reaction Parameters & Yield Optimization

To ensure reproducibility across scale-up campaigns, the following operational parameters must be strictly adhered to. The table below summarizes the thermodynamic and kinetic controls required for each transformation.

| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Control |

| Laurent's Acid → Nitro Intermediate | HNO₃, conc. H₂SO₄ | 0 – 5 | 2 – 4 | 75 – 82 | Strict thermal control prevents oxidative degradation of the amine[4]. |

| Nitro Intermediate → Core Diamine | Fe powder, dil. HCl | 80 – 90 | 3 – 5 | 85 – 90 | Acidic Béchamp reduction prevents desulfonation[5]. |

| Core Diamine → Perimidine | Carboxylic acid | 100 – 120 | 4 – 6 | 70 – 85 | Continuous water removal drives the condensation equilibrium. |

| Core Diamine → Squarylium Dye | Squaric acid, n-BuOH/Toluene | 110 (Reflux) | 8 – 12 | 60 – 80 | Azeotropic distillation ensures complete ring closure. |

| Core Diamine → Dihydroxy | NaNO₂, H₂SO₄, then H₂O | 0 – 5, then 100 | 2 + 4 | 55 – 65 | Immediate thermal decomposition of the diazonium salt prevents azo-coupling[2]. |

Detailed Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. The causality behind each physical manipulation is explicitly stated to aid in troubleshooting.

Protocol A: Synthesis of 4,5-Diaminonaphthalene-1-sulfonic Acid

-

Nitration: Dissolve 1-naphthylamine-5-sulfonic acid (Laurent's acid) in concentrated H₂SO₄ (5 volumes). Cool the reactor to 0°C. Causality: Low temperatures are mandatory to suppress the oxidative cleavage of the electron-rich naphthylamine system. Slowly drip a stoichiometric amount of mixed acid (HNO₃/H₂SO₄), maintaining the internal temperature below 5°C.

-

Precipitation: Pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate of 4-nitro-1-naphthylamine-5-sulfonic acid and wash with cold water.

-

Reduction: Suspend the nitro intermediate in water. Add 3.0 equivalents of fine iron powder and a catalytic amount of concentrated HCl. Heat the mixture to 85°C for 4 hours. Causality: The Béchamp reduction selectively reduces the nitro group to an amine without risking the reductive cleavage of the sulfonic acid group.

-

Workup: Basify the hot mixture with Na₂CO₃ to pH 8-9 to precipitate iron as insoluble iron(II/III) oxides. Filter the mixture while hot. Acidify the filtrate with HCl to pH 2 to precipitate the target 4,5-diaminonaphthalene-1-sulfonic acid[1].

-

Validation & QC: Successful reduction is validated by the disappearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) in FTIR. The final product exhibits a characteristic green fluorescence in dilute aqueous solutions[5].

Protocol B: Synthesis of Perimidine-type Squarylium Dyes

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4,5-diaminonaphthalene-1-sulfonic acid (2.05 equivalents) and squaric acid (1.0 equivalent) in a 1:1 (v/v) solvent mixture of n-butanol and toluene.

-

Azeotropic Reflux: Heat the mixture to 110°C (reflux) for 10 hours. Causality: Toluene forms a low-boiling azeotrope with the water generated during the condensation. Removing this water shifts the thermodynamic equilibrium toward the fully conjugated perimidine-squaraine system.

-

Isolation: Cool the mixture to room temperature. The dye will precipitate as a dark solid. Filter and recrystallize from a methanol/water mixture.

-

Validation & QC: The reaction is self-validating via a dramatic visual shift; the solution transitions to a deep, intense hue. UV-Vis spectroscopy will confirm a massive bathochromic shift with a sharp absorption peak in the NIR region (>700 nm). Mass spectrometry (TOF-MS) is used to verify the exact mass.

Protocol C: Conversion to 4,5-Dihydroxynaphthalene-1-sulfonic Acid

-

Bis-diazotization: Dissolve the diamine in 10% aqueous H₂SO₄. Cool the solution to 0°C using an ice-salt bath. Slowly add an aqueous solution of NaNO₂ (2.1 equivalents) dropwise. Causality: Maintaining the temperature strictly below 5°C stabilizes the highly reactive bis-diazonium salt and prevents premature nitrogen evolution.

-

Hydrolysis: In a separate vessel, bring a 10% H₂SO₄ solution to a rolling boil. Slowly drip the cold bis-diazonium solution into the boiling acid. Causality: Immediate thermal shock decomposes the diazonium salt into the corresponding hydroxyl groups instantly, preventing the intermediate from undergoing intermolecular azo-coupling with unreacted starting material.

-

Isolation: Cool the mixture to induce crystallization of 4,5-dihydroxynaphthalene-1-sulfonic acid, then filter[2].

-

Validation & QC: The complete cessation of nitrogen gas (N₂) bubbling during the boiling step indicates the end of the hydrolysis. The product's identity can be quickly verified by its ability to form a vibrant red azo dye when reacted with a standard diazotized aniline test solution.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4,5-Diaminonaphthalene-1-sulfonic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4,5-diaminonaphthalene-1-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers insights based on analogous compounds, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Molecular Architecture

4,5-Diaminonaphthalene-1-sulfonic acid is a polyfunctional aromatic compound featuring a rigid naphthalene core substituted with two amino groups (-NH₂) and a sulfonic acid group (-SO₃H). This unique combination of a large, non-polar naphthalene ring with highly polar functional groups dictates its solubility behavior, creating a molecule with distinct hydrophilic and hydrophobic regions. The presence of both acidic (sulfonic acid) and basic (amino) moieties allows for the formation of a zwitterion, which significantly influences its interaction with various solvents.

The interplay of these structural features is paramount to understanding its solubility. The "like dissolves like" principle serves as a foundational concept; polar functional groups tend to interact favorably with polar solvents, while non-polar structures are more soluble in non-polar solvents.[1][2] The overall solubility in a given solvent is a balance between the contributions of the polar and non-polar parts of the molecule.[2]

Theoretical Solubility Profile: A Predictive Analysis

Direct, quantitative solubility data for 4,5-diaminonaphthalene-1-sulfonic acid in a wide array of organic solvents is not extensively documented in publicly available literature. However, a robust theoretical profile can be constructed by analyzing its functional groups and drawing parallels with structurally similar molecules.

The Influence of Functional Groups

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It readily donates a proton, forming a sulfonate anion (-SO₃⁻), particularly in the presence of a basic group or a polar protic solvent. This ionic character significantly enhances solubility in highly polar solvents like water and formamide.

-

Amino Groups (-NH₂): The two amino groups are basic and can accept protons to form ammonium cations (-NH₃⁺). They are also capable of forming hydrogen bonds, which contributes to solubility in protic solvents like alcohols.[1][2]

-

Naphthalene Core: The bicyclic aromatic ring system is non-polar and hydrophobic. This large hydrocarbon portion of the molecule will hinder solubility in polar solvents but favor interactions with non-polar solvents.[1]

Zwitterionic Character

The presence of both a strong acid (-SO₃H) and basic groups (-NH₂) suggests that 4,5-diaminonaphthalene-1-sulfonic acid likely exists as a zwitterion (internal salt) in the solid state and in polar solutions. This zwitterionic nature generally leads to strong intermolecular forces, resulting in higher melting points and a preference for highly polar, hydrogen-bonding solvents that can solvate both the positive and negative charges.

Predicted Solubility in Different Solvent Classes

Based on the above principles, the expected solubility of 4,5-diaminonaphthalene-1-sulfonic acid in various organic solvent classes is summarized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Formamide | Moderate to High | The sulfonic acid and amino groups can form strong hydrogen bonds and ion-dipole interactions with these solvents. The zwitterionic form is well-solvated. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These solvents have high dielectric constants and can solvate the zwitterionic form, though they cannot act as hydrogen bond donors.[3] |

| Less Polar | Acetone, Acetonitrile | Low to Very Low | These solvents have lower polarity and are less effective at solvating the ionic functional groups. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The large, non-polar naphthalene core has some affinity for these solvents, but this is overwhelmingly counteracted by the highly polar and ionic functional groups.[3] |

Insights from Analogous Compounds

The solubility of 4-amino-1-naphthalenesulfonic acid, a closely related compound, provides valuable experimental context. It is reported to be:

-

Slightly soluble in water, with solubility increasing with temperature.[4][5]

-

Extremely insoluble in ethanol and ether.[4]

This suggests that even with one less amino group, the combination of the sulfonic acid group and the naphthalene ring leads to poor solubility in less polar organic solvents. It is reasonable to infer that 4,5-diaminonaphthalene-1-sulfonic acid will exhibit a similar, if not more pronounced, trend due to the presence of an additional polar amino group.

Experimental Determination of Solubility: A Practical Guide

Given the limited published data, empirical determination of the solubility of 4,5-diaminonaphthalene-1-sulfonic acid is crucial for its application in research and development. The following section outlines a robust, step-by-step protocol for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 4,5-diaminonaphthalene-1-sulfonic acid to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For accuracy, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution.[6] This is particularly relevant when compounds are first dissolved in a solvent like DMSO and then diluted into an aqueous or organic medium.

Objective: To determine the concentration at which the compound begins to precipitate from a supersaturated solution.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4,5-diaminonaphthalene-1-sulfonic acid in a highly solubilizing solvent such as DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired organic solvents to the wells.

-

Serial Dilution: Add small volumes of the DMSO stock solution to the solvents in the microplate to create a range of concentrations. The DMSO concentration should be kept low (typically <5%) to minimize its effect on the overall solvent properties.

-

Incubation: Allow the plate to incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes due to precipitation. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Conclusion and Future Directions

The solubility profile of 4,5-diaminonaphthalene-1-sulfonic acid is dominated by its highly polar sulfonic acid and amino functional groups, which likely lead to a zwitterionic structure. This predicts a higher solubility in polar protic solvents and limited solubility in less polar and non-polar organic solvents. While data from analogous compounds support this hypothesis, empirical determination through standardized methods like the shake-flask protocol is essential for obtaining precise quantitative data. The experimental frameworks provided in this guide offer a robust starting point for researchers to thoroughly characterize the solubility of this compound, enabling its effective use in various scientific applications.

References

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]

-

Ataman Kimya. AMINOSULFONIC ACID. [Link]

- Blais, M. J., & Berchiesi, G. (1988). Solvent effect on the solution, ionization, and structure of aminosulfonic acids. Canadian Journal of Chemistry, 66(12), 3038-3042.

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Fiveable. Solubility in organic solvents: Organic Chemistry II Study... [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Pion Inc. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

IRO Group Inc. Aminosulfonic Acid, Sulfamic Acid, CAS No.5329-14-6. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

BDMAEE. 4-aminonaphthalene-1-sulfonic acid. [Link]

-

PubChem. 4-Amino-1-naphthalenesulfonic acid. [Link]

-

ChemBK. 4-Amino-1-naphthalenesulfonic acid. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. bdmaee.net [bdmaee.net]

- 5. chembk.com [chembk.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Thermodynamic Stability and Kinetic Trapping of 4,5-Diaminonaphthalene-1-Sulfonic Acid at Room Temperature: A Technical Guide

Executive Summary

4,5-Diaminonaphthalene-1-sulfonic acid (CAS: 6362-18-1) is a highly specialized aromatic intermediate utilized primarily in the synthesis of perimidine derivatives and 1[1]. For researchers and drug development professionals, mastering the thermodynamic stability of this compound at room temperature is critical. Variations in handling can lead to premature degradation, lot-to-lot irreproducibility, and compromised downstream synthetic yields.

This whitepaper dissects the causal mechanisms behind the compound's thermodynamic profile, explaining why it exists in a state of "kinetic trapping" at room temperature, and provides self-validating experimental workflows to ensure structural integrity during storage and application.

Mechanistic Causality: Kinetic Control vs. Thermodynamic Stability

To understand the room temperature stability of 4,5-diaminonaphthalene-1-sulfonic acid, one must analyze the fundamental thermodynamics of naphthalene sulfonation. The substitution pattern on the naphthalene ring is a classic demonstration of .

-

Kinetic Control (The 1-Isomer): Electrophilic aromatic substitution (sulfonation) at the 1-position (alpha) occurs rapidly at lower temperatures (e.g., 80°C)[2]. The 1-position has a higher charge density, leading to a more stable arenium ion intermediate[3]. Consequently, 1-naphthalenesulfonic acid derivatives form quickly but exist at a higher ground-state energy level.

-

Thermodynamic Control (The 2-Isomer): At elevated temperatures (≥ 160°C), the sulfonation reaction becomes highly reversible[4]. The sulfonic acid group at the 1-position suffers from severe steric hindrance (peri-interaction) with the hydrogen atom at the 8-position[5]. Given sufficient thermal energy, the 1-isomer undergoes desulfonation and resulfonates at the less sterically hindered 2-position, yielding the2[2].

In 4,5-diaminonaphthalene-1-sulfonic acid, the sulfonic acid group is located at the kinetically favored 1-position. Furthermore, the molecule experiences compounded steric strain due to the peri-interaction between the two amino groups at the 4 and 5 positions.

Kinetic vs. thermodynamic pathways in naphthalene sulfonation.

Room Temperature State: Kinetically Trapped

At room temperature (25°C), 4,5-diaminonaphthalene-1-sulfonic acid is kinetically trapped . It lacks the thermal activation energy required to overcome the barrier for desulfonation or isomerization[4]. Therefore, while it is not the most thermodynamically stable isomer possible, it exhibits apparent macroscopic stability in the solid state.

However, the high internal energy caused by 1,8- and 4,5-peri-interactions makes it highly susceptible to secondary degradation pathways if not stored correctly. The electron-donating nature of the diamino groups significantly increases the electron density of the naphthalene ring, making the compound vulnerable to photo-oxidation and auto-oxidation. Thus, standard protocol dictates it must be6[6].

Experimental Workflow: Validating Thermodynamic Stability

To empirically validate the stability of 4,5-diaminonaphthalene-1-sulfonic acid lots, a self-validating analytical system combining Isothermal Microcalorimetry (IMC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

Self-validating experimental workflow for stability testing.

Protocol 1: Solid-State Thermodynamic Profiling via IMC

Causality: IMC measures minute heat flows (microwatts) associated with physical or chemical changes, allowing us to detect slow, room-temperature degradation (e.g., oxidation or amorphous crystallization) before it becomes chromatographically visible.

-

Sample Preparation: Weigh exactly 50.0 mg of 4,5-diaminonaphthalene-1-sulfonic acid into a glass IMC ampoule under a nitrogen atmosphere to prevent baseline oxidative interference.

-

Equilibration: Seal the ampoule and lower it into the IMC thermostat set strictly to 25.00°C. Allow 4 hours for thermal equilibration.

-

Data Acquisition: Record the heat flow ( dq/dt ) continuously for 72 hours. A stable, near-zero baseline indicates thermodynamic trapping and solid-state stability. An exothermic drift indicates active degradation (likely oxidation of the diamino groups).

Protocol 2: Solution-State Degradation Assay via RP-HPLC

Causality: Aminonaphthalenesulfonic acids require polar mobile phases and7[7]. This protocol quantifies solution-state stability.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 80% 50 mM ammonium acetate (pH adjusted to 5.5 with acetic acid) and 20% acetonitrile. Reasoning: The slightly acidic pH suppresses the ionization of the sulfonic acid group slightly while maintaining the amino groups in a partially protonated state, optimizing retention on the C18 column.

-

Sample Dissolution: Dissolve 10 mg of the compound in 10 mL of the mobile phase. Prepare aliquots and store them at 25°C under ambient light and in the dark.

-

Chromatographic Run: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

-

Kinetic Tracking: Analyze the aliquots at t=0, 24, 48, and 72 hours. Calculate the degradation rate constant ( k ) based on the reduction in the primary peak area.

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic parameters of the 1-substituted isomer relative to its 2-substituted counterpart.

| Thermodynamic/Kinetic Parameter | 1-Substituted Isomer (e.g., 4,5-DAN-1-SA) | 2-Substituted Isomer (Reference) |

| Reaction Control | Kinetic[2] | Thermodynamic[2] |

| Primary Formation Temperature | ~80°C[2] | ≥ 160°C |

| Steric Strain (Peri-Interaction) | High (1,8-position)[5] | Low |

| Relative Enthalpy ( H ) | Higher (Less Stable)[3] | Lower (More Stable)[4] |

| Room Temp (25°C) State | Kinetically Trapped | Thermodynamically Stable |

Conclusion

While 4,5-diaminonaphthalene-1-sulfonic acid possesses high internal energy due to 1,8- and 4,5-peri-interactions, its lack of thermal activation energy at 25°C renders it kinetically trapped and macroscopically stable. By understanding the causal mechanisms behind its thermodynamic profile, researchers can implement rigorous IMC and HPLC workflows to ensure the integrity of this critical intermediate throughout the drug development lifecycle.

References

- ChemicalBook.4,5-diamino-1-naphthalenesulfonic acid | 6362-18-1.

- BLD Pharm.4-Amino-3-hydroxynaphthalene-1-sulfonic acid.

- Journal of Chemical Education (ACS).Why is 1-Naphthalenesulfonic Acid Less Stable than 2-Naphthalenesulfonic Acid?

- Vaia.Problem 25 Sulfonation of naphthalene is reversible...

- Benchchem.Optimizing Naphthalene Sulfonation.

- Scribd.Kinetic vs. Thermodynamic Control in Reactions.

- Filo.Sulfonation of naphthalene at 80°C.

- Benchchem.Amino-F acid.

Sources

- 1. 4,5-diamino-1-naphthalenesulfonic acid | 6362-18-1 [amp.chemicalbook.com]

- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vaia.com [vaia.com]

- 5. scribd.com [scribd.com]

- 6. 116-63-2|4-Amino-3-hydroxynaphthalene-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 7. Amino-F acid | 494-44-0 | Benchchem [benchchem.com]

protocol for synthesizing azo dyes using 4,5-diaminonaphthalene-1-sulfonic acid

Application Note: Advanced Synthesis of Bis-Azo Dyes Utilizing 4,5-Diaminonaphthalene-1-Sulfonic Acid

Executive Summary

This application note details a robust, self-validating protocol for synthesizing complex bis-azo dyes using 4,5-diaminonaphthalene-1-sulfonic acid (CAS: 6362-18-1)[1]. By leveraging the dual primary amines for bis-diazotization, this intermediate serves as a powerful electrophilic core when coupled with electron-rich aromatic systems like 2-naphthol. The presence of the sulfonic acid moiety ensures the final dye retains excellent aqueous solubility, a critical parameter for downstream applications in histological staining, biological assays, and drug-conjugate development[2].

Mechanistic Rationale & Chemical Causality

The synthesis of azo dyes from aromatic amines operates via a two-step mechanism: diazotization followed by electrophilic aromatic substitution (azo coupling)[3].

-

Diazotization: The primary amines of 4,5-diaminonaphthalene-1-sulfonic acid are reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a highly reactive bis-diazonium salt.

-

Causality: This step must be strictly maintained at 0–5 °C. At elevated temperatures, the unstable diazonium ions readily decompose into phenols, releasing nitrogen gas and irreversibly destroying the reactive intermediate[2].

-

-

Azo Coupling: The bis-diazonium salt is introduced to a nucleophilic coupling partner, such as 2-naphthol.

-

Causality: The coupling reaction is executed under alkaline conditions (pH 8–10). The base deprotonates the hydroxyl group of 2-naphthol to form a phenoxide ion. This transformation dramatically increases the electron density of the aromatic ring through resonance, significantly enhancing its nucleophilicity and driving the electrophilic aromatic substitution to completion[3].

-

Reaction Pathway Visualization

Caption: Chemical pathway for bis-azo dye synthesis via diazotization and coupling.

Reagent Stoichiometry and Preparation

To ensure a self-validating system, the stoichiometry must account for the dual reactive sites on the naphthalene core. A 1:2.0 molar ratio of the diamine to the coupling partner is theoretically required, but a slight excess of the nitrosating agent ensures complete conversion.

Table 1: Stoichiometry and Reagent Equivalents

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| 4,5-Diaminonaphthalene-1-sulfonic acid | Diazo Precursor | 238.24 | 1.0 | 2.38 g (10 mmol) |

| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 69.00 | 2.2 | 1.52 g (22 mmol) |

| Hydrochloric Acid (37%) | Acidic Medium | 36.46 | Excess | 6.0 mL |

| 2-Naphthol | Coupling Partner | 144.17 | 2.0 | 2.88 g (20 mmol) |

| Sodium Hydroxide (NaOH) | Base / Deprotonation | 40.00 | Excess | As required |

| Sodium Chloride (NaCl) | Salting Out Agent | 58.44 | N/A | 10.0 g |

Step-by-Step Experimental Protocol

Caption: Step-by-step experimental workflow for azo dye synthesis and isolation.

Phase 1: Bis-Diazotization

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.38 g of 4,5-diaminonaphthalene-1-sulfonic acid in 20 mL of 0.5 M NaOH to ensure complete solvation of the zwitterionic core.

-

Acidification: Slowly add 6 mL of concentrated HCl (37%) while stirring. A fine suspension of the amine hydrochloride salt will precipitate. (Note: Generating a fine suspension is critical to maximize the reaction surface area).

-

Chilling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Nitrite Addition: Prepare a solution of 1.52 g NaNO₂ in 10 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes using an addition funnel.

-

Validation Check: Stir for 30 minutes at 0–5 °C. Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of diazotization[3].

Phase 2: Azo Coupling 6. Coupling Partner Preparation: In a separate 250 mL beaker, dissolve 2.88 g of 2-naphthol in 30 mL of 2.5 M NaOH. Cool this solution to 0–5 °C in an ice bath. 7. Coupling: Slowly transfer the cold bis-diazonium salt solution into the 2-naphthol solution under vigorous magnetic stirring. (Causality: The diazonium solution must be added to the alkaline naphthol solution—not the reverse—to ensure the pH remains basic, keeping the naphthol in its highly reactive phenoxide state). 8. Maturation: A deep, vibrant precipitate will form instantly. Continue stirring the slurry for 1 hour at 0–5 °C to ensure maximum conversion.

Phase 3: Isolation and Purification 9. Salting Out: Transfer the beaker to a hot plate and warm gently to 60 °C. Add 10 g of solid NaCl and stir until dissolved. (Causality: The common-ion effect and increased ionic strength force the water-soluble sulfonated dye out of the aqueous phase). 10. Precipitation: Remove from heat, allow to cool to room temperature, and then chill in an ice bath for 30 minutes to maximize crystallization. 11. Filtration: Isolate the crude dye via vacuum filtration using a Büchner funnel. 12. Washing: Wash the filter cake with 15 mL of cold, saturated NaCl solution, followed by 10 mL of ice-cold ethanol to remove unreacted phenols and organic impurities. 13. Drying: Dry the purified bis-azo dye in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Troubleshooting and Optimization

Table 2: Troubleshooting and Optimization Parameters

| Observed Issue | Probable Cause | Corrective Action / Causality |

| Nitrogen gas bubbling during Step 4 | Temperature exceeded 5 °C. | Ensure sufficient ice in the bath. Diazonium salts decompose into phenols and N₂ gas at higher temperatures, ruining the yield[2]. |

| Negative starch-iodide test | Insufficient nitrous acid. | Add NaNO₂ solution in 0.5 mL increments until a persistent positive test is achieved. |

| Weak color / Low yield upon coupling | pH dropped below 8 during coupling. | The coupling partner protonated back to a less reactive phenol. Add 1M NaOH dropwise to maintain pH 8–10[3]. |

| Dye fails to precipitate | High aqueous solubility due to sulfonate group. | Increase the amount of NaCl added during the salting-out phase, or reduce the initial water volume. |

References

-

The continuous flow synthesis of azos. National Center for Biotechnology Information (PMC). [2]

-

Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. Journal of Chemical Education, ACS Publications. [3]

-

Cas 6362-18-1, 4,5-diamino-1-naphthalenesulfonic acid. LookChem Chemical Database. [1]

Sources

Application Notes and Protocols for 4,5-Diaminonaphthalene-1-sulfonic Acid in Fluorescence Spectroscopy

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Potential of 4,5-Diaminonaphthalene-1-sulfonic Acid as a Fluorescent Probe

4,5-Diaminonaphthalene-1-sulfonic acid (CAS 6362-18-1) is a derivative of naphthalene containing two amino groups and one sulfonic acid group.[1][2] While commercially available, it is a relatively uncharacterized fluorophore in the scientific literature, with a notable absence of established protocols for its use in fluorescence spectroscopy. However, its chemical structure suggests significant potential as a fluorescent analytical reagent, particularly by analogy to other diaminonaphthalene compounds.

Notably, 2,3-diaminonaphthalene (DAN) is a widely recognized reagent for the sensitive detection of nitrite (NO₂⁻).[3] In an acidic medium, DAN reacts with nitrite to form the highly fluorescent 1H-naphthotriazole. This reaction provides a basis for a highly specific and sensitive fluorometric assay for nitrite, a key indicator of nitric oxide (NO) metabolism in biological systems.

This guide, therefore, takes a theoretical and practical approach. It will first outline the established mechanism of a closely related compound to provide a strong scientific rationale. Subsequently, it will present a detailed, albeit prospective, protocol for the application of 4,5-diaminonaphthalene-1-sulfonic acid in the fluorometric determination of nitrite. Researchers should note that key experimental parameters, such as excitation and emission maxima, will require empirical determination.

Scientific Foundation: The Diaminonaphthalene Reaction with Nitrite

The foundational chemistry for this proposed application lies in the reaction of vicinal (adjacent) diamines with nitrite under acidic conditions. The established reaction with 2,3-diaminonaphthalene proceeds as follows:

-

Diazotization: In an acidic solution, nitrite is converted to nitrous acid (HNO₂).

-

Cyclization: The two adjacent amino groups of the diaminonaphthalene molecule react with nitrous acid to form a stable, five-membered triazole ring.

-

Fluorophore Formation: The resulting product is a naphthotriazole, which is a highly fluorescent molecule.

It is hypothesized that 4,5-diaminonaphthalene-1-sulfonic acid will undergo a similar reaction, yielding a fluorescent sulfonated naphthotriazole. The presence of the sulfonic acid group is anticipated to enhance the water solubility of the reagent.

Prospective Protocol: Fluorometric Determination of Nitrite using 4,5-Diaminonaphthalene-1-sulfonic Acid

This protocol is a starting point for researchers. Optimization and validation are essential.

Part 1: Reagent Preparation

-

4,5-Diaminonaphthalene-1-sulfonic Acid (DANS) Stock Solution (1 mM):

-

Accurately weigh 23.83 mg of 4,5-diaminonaphthalene-1-sulfonic acid (MW: 238.27 g/mol ).[2]

-

Dissolve in 100 mL of 0.1 M Hydrochloric Acid (HCl).

-

Scientist's Note: This reagent is light-sensitive. Store the solution in an amber bottle and refrigerate. Prepare fresh weekly. The use of HCl as a solvent is based on the acidic conditions required for the reaction with nitrite.

-

-

Nitrite Standard Stock Solution (1 M):

-

Dissolve 6.90 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

-

Store at 4°C. This solution is stable for several months.

-

-

Working Nitrite Standards (1 µM to 100 µM):

-

Prepare a series of dilutions from the 1 M stock solution using deionized water to create standards for the calibration curve.

-

Part 2: Experimental Workflow

The overall workflow involves the reaction of the sample with the DANS reagent, followed by fluorescence measurement.

Sources

step-by-step diazotization protocol for 4,5-diaminonaphthalene-1-sulfonic acid

An In-Depth Guide to the Bis-Diazotization of 4,5-Diaminonaphthalene-1-Sulfonic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the bis-diazotization of 4,5-diaminonaphthalene-1-sulfonic acid. This procedure transforms the diamine into a highly reactive tetrazonium salt intermediate, a critical precursor for the synthesis of symmetrical bis-azo dyes and other complex organic molecules. This guide is designed for researchers, scientists, and professionals in drug development and materials science, emphasizing the reaction's mechanistic underpinnings, critical safety protocols, and in-process monitoring to ensure a successful and safe synthesis.

Introduction and Scientific Principles

Diazotization is a cornerstone reaction in organic chemistry, converting a primary aromatic amine into a diazonium salt (Ar-N₂⁺).[1][2] These salts are exceptionally versatile intermediates, primarily because the diazonio group is an excellent leaving group (as N₂ gas), facilitating a wide array of nucleophilic substitution reactions. Furthermore, they act as electrophiles in azo coupling reactions to produce highly colored azo compounds, the basis of numerous synthetic dyes.

The substrate, 4,5-diaminonaphthalene-1-sulfonic acid, presents a unique synthetic opportunity. It contains two primary aromatic amine groups at the C4 and C5 positions of the naphthalene core. This structure allows for a bis-diazotization (also known as tetrazotization), where both amino groups are converted into diazonium functions simultaneously. The resulting tetrazonium salt is a potent building block for creating symmetrical, larger-scaffold molecules. The sulfonic acid group (-SO₃H) at the C1 position imparts significant water solubility to both the starting material and the resulting diazonium salt, which is advantageous for conducting the reaction in an aqueous medium.

The reaction proceeds through the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][3] The true electrophile, the nitrosonium ion (NO⁺), is formed in the acidic medium and attacks the nucleophilic nitrogen of the primary amine. A series of proton transfers and the subsequent elimination of a water molecule yield the diazonium salt.[4] Due to the presence of two amino groups, this process occurs twice on the same molecule.

Crucially, aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry, solid state.[5][6] Therefore, this protocol is designed for the in situ use of the tetrazonium salt solution, which is kept cold and immediately carried forward to the next synthetic step without isolation.

Mandatory Safety Protocols: A Self-Validating System

The handling of diazonium salts necessitates strict adherence to safety procedures. Many are thermally unstable and sensitive to shock, especially in solid form.[5][7][8] The following rules are cardinal for the safe execution of this protocol.

-

Never Isolate the Diazonium Salt: The tetrazonium salt synthesized in this protocol should never be isolated as a solid. It is to be used as a cold aqueous solution immediately after its preparation.

-

Strict Temperature Control: The reaction is highly exothermic. Maintain the temperature between 0°C and 5°C at all times using an ice-salt bath.[4] Temperatures above 10°C can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially hazardous byproducts, creating a risk of thermal runaway.[9]

-

Stoichiometric Reagent Control: Use only a slight excess of sodium nitrite. A large excess of unreacted nitrous acid can lead to unwanted side reactions.[5][7] Any residual nitrous acid must be neutralized (quenched) at the end of the reaction.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

-

Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of any volatile reagents or nitrogen oxides that may form during decomposition.

-

Quenching: Prepare a quenching solution (e.g., 10% aqueous sulfamic acid) before starting the reaction. This is used to destroy excess nitrous acid upon completion.

-

Use of Plastic Spatulas: When handling solid sodium nitrite, use plastic or ceramic spatulas. Metal spatulas can cause friction and are not recommended for handling potentially sensitive reagents.[5][7]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the bis-diazotization protocol.

Caption: Workflow for the bis-diazotization of 4,5-diaminonaphthalene-1-sulfonic acid.

Detailed Step-by-Step Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4,5-Diaminonaphthalene-1-sulfonic acid | C₁₀H₉N₂O₃SNa (Sodium Salt) | 260.25 | 6362-09-0 |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 |

| Sulfamic Acid (NH₂SO₃H) | NH₂SO₃H | 97.09 | 5329-14-6 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Ice | H₂O (solid) | - | - |

| Sodium Chloride (for ice-salt bath) | NaCl | 58.44 | 7647-14-5 |

| Starch-Iodide Paper | - | - | - |

| Coupling Agent (for testing, e.g., 2-Naphthol) | C₁₀H₈O | 144.17 | 135-19-3 |

Equipment

-

Three-neck round-bottom flask equipped with a mechanical stirrer

-

Dropping funnel

-

Thermometer (low temperature, -20 to 100 °C range)

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Standard laboratory glassware

Reagent Preparation

-

Amine Suspension: In the three-neck flask, create a suspension of 4,5-diaminonaphthalene-1-sulfonic acid (e.g., 0.1 mol) in deionized water (approx. 400 mL). Add concentrated hydrochloric acid (approx. 0.3 mol, 3.0 equivalents) slowly while stirring.

-

Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.21 mol, 2.1 equivalents) in cold deionized water (approx. 80 mL). Keep this solution in an ice bath.

-

Sulfamic Acid Solution (Quencher): Prepare a 10% (w/v) solution of sulfamic acid in water.

Bis-Diazotization Procedure

-

Cooling: Place the three-neck flask containing the amine suspension into a large ice-salt bath. Begin vigorous mechanical stirring and cool the suspension to between 0°C and 5°C . Ensure the thermometer bulb is fully submerged in the liquid.

-

Nitrite Addition: Once the target temperature is reached and stable, begin the slow, dropwise addition of the cold sodium nitrite solution from the dropping funnel. The rate of addition is critical; it should be controlled such that the internal temperature never exceeds 5°C . This step may take 30-45 minutes.

-

Reaction: After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes, maintaining the temperature at 0-5°C. The reaction mixture may change in color and consistency.

-

In-Process Monitoring:

-

Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid, which signifies that the diazotization is complete.[10] If the test is negative, add a small additional amount of the sodium nitrite solution and stir for another 10 minutes before re-testing.

-

Test for Residual Amine (Optional but Recommended): Prepare a small alkaline solution of a coupling agent like 2-naphthol. Place a drop of this solution on a filter paper, then add a drop of the reaction mixture. The absence of rapid color formation (typically red or orange) indicates that all the primary amine has been consumed.

-

-

Quenching: Once the reaction is complete (positive starch-iodide test), destroy the excess nitrous acid by adding the 10% sulfamic acid solution dropwise until the starch-iodide test becomes negative. A small amount is usually sufficient.

-

Immediate Use: The resulting cold solution contains the 4,5-bis(diazonio)naphthalene-1-sulfonate (tetrazonium salt). It is now ready for immediate use in the subsequent synthetic step (e.g., azo coupling). Do not store this solution.

Troubleshooting and Optimization

| Problem | Probable Cause | Solution |

| Reaction temperature rises above 5°C | Rate of nitrite addition is too fast; insufficient cooling. | Immediately stop the addition of nitrite. Add more ice/salt to the bath. Resume addition at a much slower rate once the temperature is back in range. |

| Starch-iodide test remains negative | Insufficient sodium nitrite added; insufficient acid (HCl) present. | Add more sodium nitrite solution dropwise and re-test. Ensure an excess of acid is present using Congo red paper (should turn blue).[10] |

| Formation of brown fumes (NOx) | Temperature is too high, causing decomposition of nitrous acid and the diazonium salt. | This is a sign of a runaway reaction. Ensure the fume hood is functioning at maximum capacity. Improve cooling immediately. If uncontrollable, prepare for emergency shutdown by diluting with a large volume of cold water. |

| Low yield in subsequent coupling reaction | Decomposition of the unstable tetrazonium salt; incomplete diazotization. | Maintain strict temperature control (0-5°C) throughout the process. Ensure the reaction goes to completion using the starch-iodide test. Use the diazonium solution as quickly as possible after preparation. |

| Precipitate forms during diazotization | The diazonium salt may have limited solubility even with the sulfonic acid group, or a side reaction occurred. | Ensure vigorous stirring to maintain a homogenous suspension. If the precipitate is the product, it can be carried forward, but filtration is not advised due to safety risks. The sulfonic acid group should prevent this in most aqueous systems. |

Conclusion

The bis-diazotization of 4,5-diaminonaphthalene-1-sulfonic acid is a powerful synthetic transformation that opens the door to a wide range of symmetrical azo compounds and other complex molecules. Success hinges on a deep understanding of the reaction mechanism and, most importantly, an unwavering commitment to safety. By meticulously controlling the reaction temperature, reagent stoichiometry, and handling procedures, researchers can safely and effectively generate this highly reactive tetrazonium intermediate for use in further synthesis.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.

- Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.

- Unknown. (2020, March 29). DIAZONIUM SALTS.

- de Souza, J. S., et al. (2020).

- Scribd. (2009, October 28).

- Kuusisto, M., et al. (n.d.). Stability of 1‐naphthalenediazonium ion in solution.

- Google Patents. (n.d.).

- BYJU'S. (n.d.).

- ResearchGate. (n.d.). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes.

- Organic Chemistry Portal. (n.d.).

- Benchchem. (n.d.).

- University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.

- Unknown. (n.d.).

- Pharmaacademias. (2023, October 20).

- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.

- Scribd. (n.d.).

- Journal of the Chemical Society C: Organic. (n.d.). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole.

- Pharmaguideline. (n.d.).

- Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).

- Organic Syntheses. (n.d.). Procedure.

- MDPI. (2025, August 8).

- PMC. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.

- Google Patents. (n.d.).

- Benchchem. (2025).

- Unknown. (n.d.).

- Benchchem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.

- Google Patents. (n.d.). US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.

- Organic Chemistry Portal. (2008).

- Benchchem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. maxapress.com [maxapress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

preventing oxidation of 4,5-diaminonaphthalene-1-sulfonic acid during long-term storage

Welcome to the Technical Support Center for 4,5-diaminonaphthalene-1-sulfonic acid (CAS: 6362-18-1)[1][2]. As a peri-diamine with an electron-withdrawing sulfonic acid group, this compound is a critical but notoriously unstable intermediate used in dye synthesis, fluorescent probes, and heterocyclic chemistry[2][3].

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded protocols to prevent the rapid oxidation of this compound during long-term storage.

The Mechanism of Degradation: Why Does It Oxidize So Quickly?

To effectively store 4,5-diaminonaphthalene-1-sulfonic acid, one must understand the causality behind its instability. The spatial proximity of the two amine groups at the 4,5-positions (the peri-positions) creates an electron-rich microenvironment. Diaminonaphthalenes (DANs) possess uniquely low ionization energies, making them highly susceptible to single-electron oxidation to form odd-electron radical cations[4].

When exposed to ambient oxygen and light, the molecule undergoes a proton-coupled electron transfer (PCET). The radical cation rapidly oxidizes further into a reactive quinonediimine species[5]. Because the sulfonic acid group makes the bulk powder highly hygroscopic, absorbed moisture acts as a solvent that accelerates this PCET pathway. Finally, the quinonediimines cross-link into complex, dark-colored polymeric degradants[5].

Figure 1: Oxidation pathway of 4,5-diaminonaphthalene-1-sulfonic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My newly purchased 4,5-diaminonaphthalene-1-sulfonic acid powder was light pink, but after a month on the shelf, it has turned dark brown. Is it ruined? A1: The color change is a direct visual indicator of quinonediimine and polymer formation. Because these conjugated polymeric impurities have extremely high molar extinction coefficients, a sample that is only 0.5% oxidized can appear completely black. Do not discard it immediately. Self-Validation Step: Verify the exact purity using HPLC (UV-Vis detection at ~280 nm) or 1 H-NMR. If the purity is >98%, it may still be viable for robust downstream syntheses. If high purity is required, the material must be recrystallized (see Q4).

Q2: How should I store the solid powder to guarantee stability for >12 months? A2: The material must be isolated from its three primary degradation drivers: oxygen, light, and moisture.

-

Atmosphere: Store under a strict Argon or Nitrogen atmosphere.

-

Temperature: Store at -20°C or -80°C. Low temperatures drastically reduce the kinetic rate of the radical formation[6].

-

Moisture: Because the sulfonic acid moiety is hygroscopic, place the sealed vial inside a secondary container filled with active desiccant (e.g., Drierite).

Q3: Can I prepare a stock solution and store it long-term? A3: Storing aromatic diamines in solution long-term is highly discouraged[6]. Solvents dissolve ambient oxygen, accelerating oxidation. If you must store a solution:

-

Use strictly degassed solvents (sparged with Argon for 30 minutes).

-

If your downstream application permits, add a sacrificial antioxidant or radical scavenger (e.g., 100-500 ppm Butylated Hydroxytoluene (BHT) or ascorbic acid).

-

Flash-freeze the solution in liquid nitrogen and store at -80°C.

Q4: How can I rescue/purify a heavily oxidized batch? A4: You can reduce the quinonediimines back to diamines and remove the polymers via recrystallization. Dissolve the crude powder in hot, degassed water/ethanol containing a small amount of a reducing agent (e.g., sodium dithionite, Na2S2O4 ). Add activated charcoal to adsorb the polymeric impurities, filter hot through Celite under an inert atmosphere, and allow the pure compound to crystallize upon cooling. Dry thoroughly under high vacuum.

Quantitative Stability Data

The following table synthesizes expected stability profiles for diaminonaphthalene derivatives based on varying storage parameters. It highlights the critical necessity of combining inert atmospheres with sub-zero temperatures[6].

| Storage Temperature | Atmosphere | Container Type | Moisture Control | Purity at 6 Months | Purity at 12 Months | Visual Appearance |

| 20°C (Ambient) | Air | Clear Glass | None | < 85.0% | < 70.0% | Dark Brown / Black |

| 2-8°C (Fridge) | Air | Amber Glass | None | ~ 92.5% | ~ 88.0% | Deep Purple / Brown |

| -20°C (Freezer) | Nitrogen | Amber Glass | Desiccant | 99.5% | 98.5% | Light Pink / Off-White |

| -80°C (Ultra-low) | Argon | Amber Glass | Desiccant | > 99.8% | > 99.5% | Colorless / Off-White |

Standard Operating Procedure: Aliquoting & Long-Term Storage

To prevent repeated freeze-thaw cycles and repeated exposure to ambient air, the entire bulk bottle should be aliquoted immediately upon receipt.

Step-by-Step Methodology:

-

Preparation: Flame-dry or oven-dry (>100°C) several 2 mL amber glass vials. Allow them to cool in a vacuum desiccator or an inert glovebox.

-

Aliquoting (Glovebox preferred): Transfer the bulk 4,5-diaminonaphthalene-1-sulfonic acid into the glovebox. Weigh out single-use aliquots (e.g., 50 mg - 100 mg) into the prepared amber vials.

-

Argon Purging (If no glovebox is available): If working on a benchtop, use a Schlenk line. Gently blow a stream of high-purity Argon into the vial for 30 seconds to displace all ambient air.

-

Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm or electrical tape to prevent slow oxygen diffusion.

-

Secondary Containment: Place the sealed vials into a larger opaque plastic jar containing indicating silica gel or Drierite.

-

Storage: Transfer the secondary container to a -20°C or -80°C freezer[6]. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Figure 2: Step-by-step workflow for the optimal long-term storage of 4,5-DAN-1-SA.

References

-

Invernizzi, A., et al. "The double nature of 1,5-diaminonaphthalene as matrix-assisted laser desorption/ionization matrix: some experimental evidence of the protonation and reduction mechanisms." Rapid Communications in Mass Spectrometry, PubMed (PMID: 22038814). Available at:[Link]

-

Nematollahi, D., et al. "Electrochemical Study of 1,5-Diaminonaphthalene in Aqueous Solution: Assessing Electrochemistry as a Green Synthetic Tool." Journal of The Electrochemical Society, 164(9), G87-G91. Available at:[Link]

-

MDPI. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Toxics, 11(3), 216. Available at:[Link]

-

SciSpace. "Confirmed Mechanism for 1,8-Diaminonaphthalene and Ethyl Aroylpyrovate Derivatives Reaction." Journal of Chemistry. Available at:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4,5-diamino-1-naphthalenesulfonic acid | 6362-18-1 [amp.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. The double nature of 1,5-diaminonaphthalene as matrix-assisted laser desorption/ionization matrix: some experimental evidence of the protonation and reduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

reducing background fluorescence in 4,5-diaminonaphthalene-1-sulfonic acid assays

A Guide to Minimizing Background Fluorescence for Researchers and Drug Development Professionals

Welcome to the technical support center for 4,5-diaminonaphthalene-1-sulfonic acid (DANSA) and related diaminonaphthalene-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to achieve high sensitivity and low background in your experiments. As researchers, we understand that a high signal-to-noise ratio is critical for reliable data. This document synthesizes field-proven insights and established scientific principles to help you identify and resolve the common causes of background fluorescence.

Troubleshooting Guide: High Background Fluorescence

This section addresses specific issues you may encounter during your DANSA assay. Each problem is followed by probable causes and actionable solutions.

Question 1: My "blank" (no-analyte control) wells have extremely high fluorescence. What is the cause?

Probable Cause(s):

-

Reagent Contamination/Degradation: The most common cause of high background is the quality of the DANSA reagent itself. Commercial DANSA can contain fluorescent impurities from the synthesis process. Furthermore, the reagent is susceptible to oxidation and photodegradation, which can generate fluorescent byproducts.[1]

-

Autofluorescence of Assay Buffer or Media: Components in your cell culture media (like phenol red or riboflavin) or buffer systems can be inherently fluorescent at the excitation/emission wavelengths used for the DANSA assay.[2][3]

-

Contaminated Labware: Using plates or tubes that are not clean or are made of fluorescent plastic can contribute significantly to background signal.

Solution(s):

-

Assess and Qualify Your DANSA Reagent:

-

Run a Reagent Blank: Prepare a sample containing only your assay buffer and the DANSA reagent. If this is highly fluorescent, the reagent is the primary suspect.

-

Consider Purification: For commercially available diaminonaphthalene reagents that appear as dark or brown crystals, recrystallization may be necessary to remove colored, fluorescent impurities.[1] While specific protocols for DANSA are not widely published, general purification methods for similar aromatic sulfonic acids often involve techniques like high-speed counter-current chromatography.[4] For simpler, lab-scale purification, recrystallization from a suitable solvent system can be effective.

-

Proper Storage: Store the solid DANSA reagent protected from light and moisture. Prepare fresh solutions for each experiment, as aqueous solutions are less stable.[5]

-

-

Optimize Your Assay Buffer and Media:

-

Use Phenol Red-Free Media: When working with cell culture supernatants, switch to phenol red-free medium for the final incubation period before sample collection.[2]

-

Test Your Buffer: Run a spectrum of your buffer alone to check for intrinsic fluorescence. Phosphate-buffered saline (PBS) is generally a good choice.

-

Avoid Fluorescent Components: Be aware that components like riboflavin (Vitamin B2) are highly fluorescent and can contribute to background if present in the media.[3]

-

-

Ensure Clean and Appropriate Labware:

-

Use Non-Fluorescent Plates: For fluorescence assays, always use black, opaque-walled plates with clear bottoms. White plates can cause crosstalk between wells and increase background.[6]

-

Thoroughly Clean Reusable Labware: If using glass or quartz cuvettes, ensure they are meticulously cleaned to remove any residual fluorescent material.

-

Question 2: My signal is high in all wells, including my negative controls, but is not uniform across the plate. What's happening?

Probable Cause(s):

-

Inadequate Washing: Residual, unbound reagents or sample components that are weakly fluorescent can accumulate, leading to a high and variable background.[7][8]

-

Light Exposure and Photodegradation: Both the DANSA reagent and its fluorescent product (the naphthotriazole) can be susceptible to photodegradation, which can alter the fluorescence signal.[9][10][11] Inconsistent light exposure across the plate during incubations can lead to variable background.

-

Edge Effects: The outer wells of a microplate can be subject to temperature fluctuations and increased evaporation, leading to changes in reagent concentration and higher readings.[12]

Solution(s):

-

Standardize and Improve Washing Steps:

-

Protect Your Assay from Light:

-

Work in Dimmed Light: Prepare reagents and set up the assay under subdued lighting conditions.

-

Cover Plates During Incubation: Use an opaque lid or cover the plate with aluminum foil during all incubation steps.

-

Minimize Read Time: Do not leave the plate sitting in the fluorometer for extended periods. Read the plate immediately after the final incubation step.

-

-

Mitigate Plate-Based Variability:

-

Avoid Using Outer Wells: For highly sensitive assays, it's good practice to avoid using the outermost wells of the plate. Instead, fill them with buffer or water to create a humidity barrier and improve temperature uniformity across the inner wells.[12]

-

Ensure Proper Sealing: Use high-quality plate seals during incubations to prevent evaporation.

-

Question 3: I see a high background signal only when I add my biological sample (e.g., cell lysate, plasma). The reagent blank is fine. Why?

Probable Cause(s):

-

Sample Matrix Interference: Biological samples are complex mixtures containing proteins, cofactors, and other small molecules that can interfere with the assay.[2][13]

-

Autofluorescence: Components like NADPH, FAD, and FMN have intrinsic fluorescence that can overlap with your signal.[14]

-

Fluorescence Quenching: Some molecules can absorb the excitation or emission energy, leading to a reduction in the signal (quenching), which might be mistaken for low analyte concentration but is actually an artifact.[14]

-

Chemical Interference: Components in the sample may react directly with DANSA or the nitrite, inhibiting the formation of the fluorescent product. S-nitroso compounds, for example, can interfere with assays that measure nitrate/nitrite.[15]

-

Solution(s):

-

Process Your Sample to Remove Interferences:

-

Protein Removal: For serum, plasma, or tissue homogenates, use a molecular weight cut-off (MWCO) filter (e.g., 10 kDa) to remove large proteins like hemoglobin, which can interfere with the assay.[2]

-

Dilute the Sample: The simplest way to reduce matrix effects is to dilute your sample. Determine the optimal dilution factor that minimizes interference while keeping the analyte concentration within the dynamic range of the assay.

-

-

Run Appropriate Controls to Characterize Interference:

-

Spike-and-Recovery: Add a known amount of your analyte (e.g., nitrite standard) to your sample matrix and measure the recovery. Low recovery suggests quenching or chemical interference. High recovery suggests the presence of endogenous analyte.

-

Prepare Standards in the Same Matrix: Whenever possible, prepare your standard curve by diluting the standards in a sample matrix that is identical to your unknown samples but known to be free of the analyte.[2] This helps to normalize for the effects of the matrix.

-

| Potential Interferent | Source in Biological Samples | Mitigation Strategy |

| Hemoglobin | Blood contamination, cell lysis | Ultrafiltration (10 or 30 kDa MWCO filter)[2] |

| Phenol Red | Cell culture media | Use phenol red-free media for experiments[2] |

| Serum/FBS | Cell culture media, plasma/serum samples | Minimize concentration or use ultrafiltration[2] |

| NADPH, FADH₂, FMNH₂ | Cell lysates, tissue homogenates | Sample dilution; potential for enzymatic removal (assay-dependent)[14] |

| S-Nitroso Compounds | Biological samples | Can interfere with assays requiring nitrate reduction; less of an issue for direct nitrite measurement[15] |

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the DANSA assay?

The DANSA assay is a fluorometric method used to quantify nitric oxide (NO). Because NO has a very short half-life, the assay measures its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The core reaction involves the diazotization of DANSA by nitrite under acidic conditions (typically pH ~2) to form a stable and highly fluorescent naphthotriazole product. The intensity of the fluorescence is directly proportional to the nitrite concentration in the sample.

Caption: Reaction mechanism of the DANSA assay.

Q2: How should I prepare and store my DANSA working solution?

DANSA powder should be stored at -20°C, protected from light.[5] To prepare a working solution, dissolve the powder in a suitable solvent like DMSO to create a concentrated stock, which can also be stored at -20°C. For the assay, dilute the stock solution into an acidic buffer (e.g., 0.62 M HCl) immediately before use.[1] It is strongly recommended not to store the aqueous working solution for more than one day, as it is prone to degradation.[5]

Q3: What are the optimal pH conditions for the assay?

The reaction of diaminonaphthalene probes with nitrite is pH-dependent. The initial reaction requires acidic conditions (optimally around pH 2) to form the fluorescent triazole.[1] However, the fluorescence of the resulting product is often enhanced under basic conditions. Therefore, many protocols include a final step where a base (e.g., NaOH) is added to raise the pH to 10 or higher before reading the fluorescence.[1]

Caption: Logical flowchart for troubleshooting background fluorescence.

Protocol: Sample Matrix Interference Test

-

Prepare Samples:

-

Reagent Blank: Assay Buffer + DANSA Reagent.

-

Matrix Blank: Your sample matrix (e.g., cell lysate from control cells) + Assay Buffer (No DANSA).

-

Matrix+Reagent Blank: Your sample matrix + DANSA Reagent.

-

Standard in Buffer: A known concentration of nitrite standard (e.g., 5 µM) in Assay Buffer + DANSA Reagent.

-

Standard in Matrix (Spike): The same concentration of nitrite standard spiked into your sample matrix + DANSA Reagent.

-

-

Run the Assay: Follow your standard protocol, incubating all samples under identical conditions.

-

Analyze the Results:

-

Compare Reagent Blank to zero. A high value indicates a reagent issue.

-

Read the fluorescence of the Matrix Blank at the assay wavelengths. A high value indicates matrix autofluorescence.

-

Compare Matrix+Reagent Blank to the Reagent Blank . A significant increase points to a reaction between the reagent and the matrix.

-

Calculate spike recovery: (Signal of Spike - Signal of Matrix+Reagent Blank) / (Signal of Standard in Buffer - Signal of Reagent Blank) * 100%. A recovery significantly outside of 85-115% indicates quenching or enhancement from the matrix.

-

By systematically addressing these common issues, you can significantly reduce background fluorescence, improve the sensitivity of your DANSA assay, and generate more reliable and reproducible data.

References

- This cit

- This cit

- This cit

- This cit

- Misko, T. P., et al. (2000). Elimination of Matrix-Based Interferences to a Fluorescent Nitrite/Nitrate Assay by a Simple Filtration Procedure. Analytical Biochemistry, 279(1), 20-25. (Note: While this paper discusses the 2,3-diaminonaphthalene assay, the principles of matrix interference are directly applicable to DANSA).

- This cit

- This cit

- This cit

- This cit

- Palacios-Callender, M., et al. (2001). Sources of interference in the use of 2,3-diaminonaphthalene for the fluorimetric determination of nitric oxide synthase activity in biological samples. Journal of Pharmacological and Toxicological Methods, 45(2), 105-111.

- This cit

-

ResearchGate. (n.d.). Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods. Retrieved from [Link]

- Nakata, H., et al. (2010). Role of photodegradation in the fate of fluorescent whitening agents (FWAs) in lacustrine environments. Environmental Science & Technology, 44(19), 7549-7555.

- This cit

- This cit

- This cit

- This cit

- This cit

- Feelisch, M., et al. (1999). Interference by S-nitroso compounds with the measurement of nitrate in methods requiring reduction of nitrate to nitrite by cadmium.

- Ito, Y., et al. (2005). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.

- This cit

-

Pharmaceutical Society of Japan. (2024). Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation. Retrieved from [Link]

-

American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Blog. Retrieved from [Link]

-

Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

- This cit

- Jovin, T. M. (1980). Photodegradation of DNA with fluorescent light in the presence of riboflavin, and photoprotection by flavin triplet-state quenchers. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 610(2), 229-234.

- This cit

- This cit

-

Dojindo Molecular Technologies, Inc. (n.d.). 2,3-Diaminonaphthalene (for NO detection). Product Page. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Photodegradation of DNA with fluorescent light in the presence of riboflavin, and photoprotection by flavin triplet-state quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. How to deal with high background in ELISA | Abcam [abcam.com]

- 8. arp1.com [arp1.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of photodegradation in the fate of fluorescent whitening agents (FWAs) in lacustrine environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. astorscientific.us [astorscientific.us]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. Interference by S-nitroso compounds with the measurement of nitrate in methods requiring reduction of nitrate to nitrite by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification & Recrystallization of 4,5-Diaminonaphthalene-1-Sulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 4,5-diaminonaphthalene-1-sulfonic acid (CAS: 6362-18-1)[1].

This compound is a critical intermediate in the synthesis of azo dyes, supramolecular host-guest complexes, and highly sensitive fluorescent probes[2]. However, its dual-amine, single-sulfonate structure makes it highly susceptible to oxidative degradation and notoriously difficult to handle using standard chromatographic techniques. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: My crude compound is completely insoluble in standard organic solvents (DCM, EtOAc, Hexane) and cold water. How do I purify it without column chromatography? A: You cannot use standard silica gel chromatography because aminonaphthalenesulfonic acids exist as zwitterions (inner salts) in their solid state[3]. The strongly acidic sulfonic acid group (pKa < 1) deprotonates and transfers its proton to one of the basic amino groups, creating a highly stable, charged ionic lattice. To purify it, you must bypass chromatography and use isoelectric precipitation . By dissolving the crude solid in an alkaline solution (pH > 8), you convert it into a highly soluble anionic sodium salt. After filtering out insoluble organic impurities, you slowly lower the pH back to its isoelectric point (pH ~3.5), forcing the pure zwitterion to crash out of solution[4].